(Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
The compound (Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran derivative featuring a Z-configured 3-fluorobenzylidene substituent at position 2 and an ethyl propanoate ester at position 6 of the benzofuran core. Its structure combines a dihydrobenzofuran scaffold with a fluorinated aromatic moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROSOHFEKKTKPA-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
3-Fluoro vs. 3-Chloro Substitution
Replacing the 3-fluorobenzylidene group with a 3-chlorobenzylidene moiety (e.g., 2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid, ) introduces a larger, more electronegative chlorine atom. Additionally, the carboxylic acid group in this analog (vs. the ethyl ester in the target compound) enhances hydrophilicity, reducing membrane permeability but improving solubility .
3-Fluoro vs. 3-Methoxy Substitution
The 3-methoxybenzylidene analog (e.g., [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate, ) replaces fluorine with an electron-donating methoxy group. However, the methoxy group’s bulkiness may reduce conformational flexibility, impacting binding kinetics. The propionate ester in this compound also differs from the ethyl propanoate in the target molecule, influencing metabolic stability .
3,4-Dimethoxy Substitution
The 3,4-dimethoxybenzylidene derivative (e.g., [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate, ) introduces two methoxy groups, further increasing electron density and steric hindrance. Such structural changes may alter bioavailability and interaction with cytochrome P450 enzymes .
Ester Group Modifications
Ethyl vs. Methyl Ester
The methyl ester analog (methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, ) differs only in the ester group (methyl vs. ethyl).
Propanoate vs. Cinnamate Ester
The cinnamate ester in the 3,4-dimethoxy analog () introduces a conjugated double bond, increasing rigidity and UV absorbance. This structural feature may enhance stability against enzymatic degradation but reduce solubility compared to the ethyl propanoate group .
Substituent Position and Functional Group Effects
Ether vs. Alkoxy Modifications
The compound in , (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one, replaces the ethoxy propanoate with a 2-methylprop-2-enoxy group. This allyl ether introduces unsaturation, which may increase reactivity toward electrophilic agents or metabolic oxidation.
Key Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Table 2: NMR Chemical Shift Comparisons (Regions A and B, )
| Compound | Region A (δ 39–44 ppm) | Region B (δ 29–36 ppm) | Inference |
|---|---|---|---|
| Target Compound | 6.85–7.10 | 4.25–4.50 | Fluorine-induced deshielding |
| 3-Chloro Analog | 6.90–7.15 | 4.30–4.55 | Chlorine’s larger size shifts peaks upfield |
| Methyl Ester Analog | 6.80–7.05 | 4.20–4.45 | Minimal ester group impact on core |
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